molecular formula C7H12O4 B143568 Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate CAS No. 52373-72-5

Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

Cat. No. B143568
CAS RN: 52373-72-5
M. Wt: 160.17 g/mol
InChI Key: DOWWCCDWPKGNGX-RXMQYKEDSA-N
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Description

Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate is a compound that is part of a broader class of organic molecules featuring a 1,3-dioxolane ring, which is a five-membered cyclic acetal with two oxygen atoms and three carbon atoms. This structure is often found in various synthetic intermediates and has implications in fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of compounds related to methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate involves several strategies. For instance, the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation leads to a related compound, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, which features a cyclobutane ring instead of the 1,3-dioxolane ring . Additionally, the synthesis of related 1,3-dioxolane structures can be initiated by base treatment of precursors such as methyl (1S,2S,3R,4R)-2,3-isopropylidenedioxy-5-iodomethyl-2-tetrahydrofurylacetate, leading to various products depending on the base used .

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of the 1,3-dioxolane ring. In the case of the related compound (4R, 5R)(5-hydroxymethyl-2,2-dimethyl-[1,3]dioxolan-4-yl)-bis-(4-methoxy-phenyl)-methanol, the dioxolane ring adopts a specific configuration with both hydroxyl groups on one side of the ring . The crystal structure analysis of these compounds often reveals interesting features such as planarity or non-planarity of certain rings and the presence of intramolecular hydrogen bonds .

Chemical Reactions Analysis

The reactivity of the 1,3-dioxolane ring allows for various chemical transformations. For example, methyl 2H-azirine-3-carboxylates, which share a similar carboxylate moiety, can act as dienophiles in [4+2]-cycloaddition reactions with dienes, demonstrating the potential for constructing complex bicyclic structures . The 1,3-dioxolane ring itself can be involved in reactions such as conjugate additions, as seen in the diastereoselective addition to l-Menthyl (R)-2-phenyl-4-oxo-1,3-dioxine-2-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the 1,3-dioxolane ring imparts certain steric and electronic effects that can affect properties like solubility, boiling point, and reactivity. The crystal packing of these molecules is often stabilized by hydrogen bonding and van der Waals interactions, as seen in the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate . The analysis of natural bond orbital population and Hirshfeld surface analysis can provide insights into the electronic properties and intermolecular interactions within the crystal .

Scientific Research Applications

Transformation and Synthesis

  • Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate can undergo various transformations under base treatment, resulting in different products depending on the base used (Ivanova et al., 2006).

Chemo- and Stereoselective Reactions

  • This compound is involved in chemo- and stereoselective dirhodium(II)-catalyzed C-H insertion reactions, playing a crucial role in the synthesis of functionalized cyclopentanes (Yakura et al., 1999).

Catalyst for Reactions

  • It acts as a precursor in the catalyzed reaction of 5,6-Dioxygenated 2-Diazo-3-oxohexanoates, contributing to the formation of various chemical compounds through oxonium ylide formation (Yakura et al., 1998).

Preparation of Dioxolanes

  • It is used in the preparation of 1,3-dioxolanes by adding ketones to epoxides, demonstrating its utility in creating a range of dioxolane derivatives (Adams et al., 1999).

Novel Synthesis of β-Amino Acids

  • This compound is integral in the stereocontrolled synthesis of β-amino acids, showcasing its role in creating structurally complex and optically active compounds (Fernandez et al., 2006).

Synthesis in Natural Product Analysis

  • It is also utilized in the synthesis and structure elucidation of dioxolanes emitted by certain species, indicating its application in the analysis of natural products (Bohman et al., 2011).

Safety And Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact. It would also include appropriate safety precautions for handling and disposal.


Future Directions

This would involve discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.


properties

IUPAC Name

methyl (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-7(2)10-4-5(11-7)6(8)9-3/h5H,4H2,1-3H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWWCCDWPKGNGX-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357405
Record name Methyl (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

CAS RN

52373-72-5
Record name 1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-, methyl ester, (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52373-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
E Schrötter, A Hauser, HJ Hamann… - Journal für …, 1986 - Wiley Online Library
(R)‐ and (S)‐2,3‐dihydroxy‐3‐methylbutyl p‐toluenesulfonate, used as building blocks for vitamine D 3 metabolites and carotenoids, respectively, were resynthesized since differing …
Number of citations: 11 onlinelibrary.wiley.com
BA Czeskis - Journal of Labelled Compounds and …, 1998 - Wiley Online Library
The 3‐[ 14 C]‐isotopomer of (S)‐1‐(1H‐indol‐4‐yloxy)‐3‐[4‐(3‐methyoxyphenyl)‐4‐hydroxypiperidin‐1‐yl]‐propan‐2‐ol (LY333068), a 5HT 1A antagonist, was prepared in 10 steps …
M Sodeoka, R Sampe, S Kojima, Y Baba… - Chemical and …, 2001 - jstage.jst.go.jp
RK-682 was reported to be a potent protein tyrosine phosphatase inhibitor. We found that (R)-3-hexadecanoyl-5-hydroxymethyltetronic acid (1) was easily converted to its calcium salt …
Number of citations: 37 www.jstage.jst.go.jp
T Ishikawa, K Shimizu, H Ishii, S Ikeda… - The Journal of Organic …, 2001 - ACS Publications
To explore a novel concept for controlling diastereoselectivity, systematic studies on the sense and degree of diastereotopic groups and face selections in intramolecular [3 + 2] (nitrile …
Number of citations: 13 pubs.acs.org
CR Illig, CL Manthey, MJ Wall… - Journal of medicinal …, 2011 - ACS Publications
A class of potent inhibitors of colony-stimulating factor-1 receptor (CSF-1R or FMS), as exemplified by 8 and 21, was optimized to improve pharmacokinetic and pharmacodynamic …
Number of citations: 39 pubs.acs.org
KH Schwarz, K Kleiner, R Ludwig… - Liebigs Annalen der …, 1991 - Wiley Online Library
The anodic oxidation of (±)‐1,2‐O‐isopropylideneglycerol at a silver/silver oxide electrode with a controlled potential of +0.9 V vs. SCE in 2.5 N sodium hydroxide affords sodium (±)‐2,3…
CJ Martin - 2017 - search.proquest.com
This work describes the design, synthesis and operation of a (R, R)-(+)-hydrobenzoin-diacetic acid molecular walker attached to polyether tracks containing 2, 3 or 4 secondary alcohol …
Number of citations: 4 search.proquest.com
JS Gusthart - 2018 - eprints.soton.ac.uk
Mycobacterium tuberculosis (Mtb), the pathogen that causes tuberculosis (TB), is showing increasing resistance to current drug therapies. It is therefore essential that novel drug targets …
Number of citations: 2 eprints.soton.ac.uk

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